4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate
Description
4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate is a synthetic organic compound characterized by a phenyl group substituted with a 2-oxoethyl chain linked to a 3,5-dimethylanilino moiety and a cyclohexanecarboxylate ester. The 3,5-dimethylanilino group introduces steric bulk and electron-donating methyl substituents, while the cyclohexanecarboxylate ester contributes to lipophilicity.
Properties
IUPAC Name |
[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenyl] cyclohexanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-16-12-17(2)14-20(13-16)24-22(25)15-18-8-10-21(11-9-18)27-23(26)19-6-4-3-5-7-19/h8-14,19H,3-7,15H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGBGPWMPCYVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(=O)C3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3,5-dimethylaniline with an appropriate acylating agent to form the intermediate 2-(3,5-dimethylanilino)-2-oxoethyl compound.
Coupling Reaction: The intermediate is then coupled with 4-bromophenyl cyclohexanecarboxylate under basic conditions to form the desired product.
The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The phenyl and cyclohexanecarboxylate groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted phenyl or cyclohexanecarboxylate derivatives.
Scientific Research Applications
Overview
The compound 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate is a synthetic organic molecule notable for its complex structure and potential applications across various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry, supported by case studies and data tables.
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo various reactions (oxidation, reduction, substitution) makes it valuable in synthetic organic chemistry .
Biology
- Antimicrobial Properties : Research indicates potential antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Studies have shown that similar compounds exhibit significant inhibitory effects with minimum inhibitory concentrations (MIC) around 256 µg/mL .
- Anticancer Activity : The compound is being studied for its anticancer properties. It may inhibit specific enzymes involved in cell proliferation, leading to reduced cancer cell growth. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards human cancer cells .
Medicine
- Therapeutic Applications : Ongoing research aims to explore the compound's potential as a therapeutic agent for various medical conditions. Its interactions with biological targets could lead to novel treatments for diseases such as cancer and infections .
Case Study 1: Anticancer Activity
A study focused on the anticancer effects of derivatives of this compound revealed that certain analogs induced apoptosis in breast cancer cell lines (MDA-MB-231) significantly more than controls. The compounds were docked into specific protein targets, showing favorable binding interactions that suggest potential therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial efficacy of related compounds against Klebsiella pneumoniae, demonstrating substantial inhibition rates (up to 80%) at concentrations of 50 µg/mL. This highlights the potential utility of the compound in developing new antimicrobial agents .
Industry Applications
- Pharmaceutical Development : The compound is used as an intermediate in pharmaceutical synthesis, contributing to the development of new drugs targeting various diseases due to its unique structural features .
- Material Science : Its properties make it suitable for developing new materials with specific chemical functionalities, which can be applied in coatings or other industrial products .
Mechanism of Action
The mechanism of action of 4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, including aryl esters, urea derivatives, and heterocyclic analogs. Key comparisons are outlined below:
Substituent Variations on the Anilino Group
- Target Compound: The 3,5-dimethylanilino group provides steric hindrance and electron-donating effects, which may enhance metabolic stability compared to analogs with electron-withdrawing substituents.
- [2-(4-Methoxyanilino)-2-oxoethyl] 2-(cyclohexanecarbonylamino)acetate (): Features a 4-methoxyanilino group, where the methoxy substituent increases electron density on the aromatic ring. This could improve solubility but reduce resistance to oxidative metabolism compared to the dimethylated analog .
Ester Group Comparisons
- 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate (): Replaces the cyclohexane with a quinolinecarboxylate group. The aromatic quinoline moiety may increase π-π stacking interactions but reduce conformational flexibility compared to the cyclohexane system .
Core Structure Analogues: Urea Derivatives
Urea-based compounds (–4) exhibit distinct hydrogen-bonding capabilities due to their urea linkage, which is absent in the target compound. For example:
- 1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3d) : This urea derivative has a melting point of 225–226°C (), suggesting strong intermolecular interactions. The target compound, lacking urea groups, may exhibit lower melting points due to reduced hydrogen-bonding capacity .
Data Tables: Structural and Physicochemical Comparisons
Key Research Findings and Implications
Lipophilicity and Bioavailability: The cyclohexanecarboxylate ester in the target compound likely enhances lipid solubility compared to aromatic esters (e.g., quinolinecarboxylate in ), favoring passive diffusion across biological membranes .
Crystallinity : Urea derivatives (–4) exhibit higher melting points due to hydrogen bonding, whereas the target compound’s ester-linked structure may result in lower crystallinity, affecting formulation strategies .
Biological Activity
4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate is a synthetic compound with potential applications in pharmacology, particularly in cancer treatment. Understanding its biological activity is crucial for assessing its therapeutic potential and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C_{19}H_{25}N_{1}O_{3}
- IUPAC Name : this compound
This structural configuration suggests the presence of functional groups that may interact with biological targets, influencing its pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-cancer properties and mechanisms of action.
Anti-Cancer Properties
-
Mechanism of Action : The compound is believed to exert its anti-cancer effects through multiple pathways:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Heat Shock Proteins (Hsp) : It has been noted that derivatives targeting Hsp27 can enhance the efficacy of existing chemotherapeutics .
-
In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Leukemia
- Colon Cancer
- Renal Cancer
Table 1: Summary of Cytotoxicity Studies
Case Studies
- Case Study on Leukemia : A study involving the treatment of human leukemia cell lines demonstrated that the compound significantly reduced cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction and disruption of mitochondrial function.
- Case Study on Colon Cancer : In another investigation, the compound was tested against colon cancer cells, showing a dose-dependent decrease in proliferation. The study highlighted its potential as an adjunct therapy in combination with traditional chemotherapeutics.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the 3,5-dimethylanilino group (aromatic protons at δ 6.7–7.1 ppm) and cyclohexane carboxy ester (ester carbonyl at ~170 ppm in 13C NMR) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 10.865 Å, β = 94.7°) provide precise structural validation .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 434.2) .
How can researchers design initial biological activity screens for this compound?
Q. Basic
- In vitro assays : Test for antimicrobial activity via broth microdilution (MIC against S. aureus or E. coli) or anticancer potential using MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .
- Anti-inflammatory screening : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
- Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to establish IC50 values .
How do structural modifications to the cyclohexanecarboxylate or anilino groups affect bioactivity?
Q. Advanced
- Substituent effects : Adding electron-withdrawing groups (e.g., -Cl) to the phenyl ring enhances antimicrobial activity but may reduce solubility. For example, 4-chloro analogs show 2-fold lower MIC values than parent compounds .
- Steric hindrance : Bulky substituents on the cyclohexane ring (e.g., methyl groups) can disrupt target binding, as shown in molecular docking studies .
- SAR tables : Compare analogs like 4-fluoro or 4-methoxy derivatives to identify pharmacophores critical for activity .
What computational approaches are suitable for predicting this compound’s binding modes and stability?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate interactions with targets like COX-2 or bacterial topoisomerases. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the carbonyl group .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability (RMSD < 2.0 Å) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps and reactive sites .
How can contradictory bioactivity data across studies be resolved?
Q. Advanced
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration). For instance, discrepancies in IC50 values may arise from differences in ATP levels in cytotoxicity assays .
- Structural validation : Re-examine compound purity via HPLC (>95%) and confirm stereochemistry with circular dichroism (CD) if chirality is present .
- Dose standardization : Normalize results to internal controls (e.g., cisplatin for anticancer studies) .
What stability profiles and storage conditions are recommended for this compound?
Q. Advanced
- Degradation pathways : Hydrolysis of the ester bond occurs in aqueous solutions (pH < 5 or >9). Stabilize with lyophilization or storage in anhydrous DMSO .
- Temperature sensitivity : Store at -20°C in amber vials to prevent photodegradation. Monitor via accelerated stability testing (40°C/75% RH for 6 months) .
Which analytical methods are optimal for quantifying this compound in biological matrices?
Q. Advanced
- LC-MS/MS : Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions (e.g., m/z 434.2 → 285.1) for plasma samples .
- HPLC-UV : Detect at λ = 254 nm with retention time ~8.2 min. Validate linearity (R² > 0.99) over 0.1–50 µg/mL .
How does this compound compare to structurally related cyclohexanecarboxylate derivatives?
Q. Advanced
- Activity comparison : Analogues with 4-chlorophenyl substitutions (e.g., Ethyl 4-((4-chlorophenyl)amino)-6-methyl-2-oxocyclohexene-1-carboxylate) show enhanced anticancer activity but higher cytotoxicity .
- Structural uniqueness : The 3,5-dimethylanilino group improves membrane permeability compared to unsubstituted anilines, as shown in Caco-2 permeability assays .
What mechanistic studies are recommended to elucidate this compound’s mode of action?
Q. Advanced
- Target identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify binding partners .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. For example, measure % inhibition at 10 µM .
- Pathway analysis : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis or NF-κB signaling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
